3-Methyl-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,5(6H)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE is a heterocyclic compound that belongs to the class of pyrazinoquinolines. This compound is characterized by its unique structure, which includes a pyrazine ring fused to a quinoline ring system, with two cyano groups attached at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzonitrile with 3-methylpyrazine-2-carboxylic acid under acidic conditions to form the pyrazinoquinoline core. Subsequent nitrile formation at the 5-position can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities with 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE.
Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine and 2,5-dimethylpyrazine are structurally related.
Uniqueness
The uniqueness of 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE lies in its fused ring system and the presence of two cyano groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C15H16N4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-methyl-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,5-dicarbonitrile |
InChI |
InChI=1S/C15H16N4/c1-18-6-7-19-13-5-3-2-4-12(13)8-15(10-16,11-17)14(19)9-18/h2-5,14H,6-9H2,1H3 |
InChI Key |
PHRHYKULVRKEER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C(CC3=CC=CC=C32)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.